

cross-validation of analytical methods for "tert-Amyl-tert-octylamine" quantification

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Compound of Interest

Compound Name: *tert-Amyl-tert-octylamine*

Cat. No.: *B129799*

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A comprehensive guide to the cross-validation of analytical methods for the quantification of **tert-Amyl-tert-octylamine** is presented below, tailored for researchers, scientists, and drug development professionals. This guide details methodologies for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides expected performance data based on the validation of similar compounds.

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the quantification of **tert-Amyl-tert-octylamine**: HPLC-UV following derivatization and GC-MS. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of HPLC-UV and GC-MS Methods for **tert-Amyl-tert-octylamine** Quantification

Parameter	HPLC-UV with Derivatization	Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Chromatographic separation of the derivatized analyte followed by detection using a UV detector.	Chromatographic separation of the volatile analyte followed by mass analysis for identification and quantification.
Sample Volatility	Not a limiting factor as the analysis is in the liquid phase.	The analyte must be volatile or amenable to derivatization to increase volatility.
Derivatization	Required to introduce a chromophore for UV detection.	May be required to improve chromatographic behavior and thermal stability.
Selectivity	Good, but may be susceptible to interference from other UV-absorbing compounds in the matrix.	Excellent, as it combines chromatographic separation with mass analysis, providing high confidence in analyte identification.
Sensitivity	Generally good, with Limits of Detection (LOD) and Quantification (LOQ) in the mg/kg to µg/kg range, depending on the derivatizing agent and detector. ^{[1][2]}	Excellent, with LOD and LOQ values that can reach the µg/kg to ng/kg level.
Instrumentation	Widely available in analytical laboratories.	Common in analytical laboratories, though may be less accessible than HPLC-UV.
Typical Run Time	15-30 minutes per sample. ^[1]	10-20 minutes per sample.

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and GC-MS methods are provided below. These are generalized procedures and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method involves the derivatization of **tert-Amyl-tert-octylamine** with a reagent such as dansyl chloride to allow for UV detection.

1. Sample Preparation (Extraction from a solid matrix):

- Weigh 1 g of the homogenized sample into a centrifuge tube.
- Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.45 µm syringe filter.

2. Derivatization Procedure:

- To 1 mL of the filtered extract, add 1 mL of a saturated sodium bicarbonate solution.
- Add 1 mL of a dansyl chloride solution (10 mg/mL in acetone).
- Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.
- After incubation, evaporate the acetone under a stream of nitrogen.
- Extract the derivatized amine with 2 mL of hexane.
- Evaporate the hexane layer to dryness and reconstitute the residue in 1 mL of the mobile phase.

3. HPLC-UV Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: Set to the maximum absorbance of the dansyl derivative (typically around 254 nm).
- Column Temperature: 30°C.

4. Quantification:

- A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of **tert-Amyl-tert-octylamine** of known concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of **tert-Amyl-tert-octylamine** if it is sufficiently volatile, or after derivatization to improve its chromatographic properties.

1. Sample Preparation (Extraction from a solid matrix):

- Follow the same extraction procedure as for the HPLC-UV method. The final extract should be in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).

2. Derivatization (Optional, if required):

- Derivatization with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to improve peak shape and thermal stability.
- To 100 μ L of the extract, add 50 μ L of MSTFA.
- Heat the mixture at 70°C for 30 minutes.

3. GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature of 80°C, hold for 1 minute.
 - Ramp to 280°C at 15°C/min.
 - Hold at 280°C for 5 minutes.
- Injection Mode: Splitless.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-450.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

4. Quantification:

- Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for **tert-Amyl-tert-octylamine** would be selected for monitoring. A calibration curve is generated from the analysis of standard solutions.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the two proposed analytical methods, based on validation data for similar secondary amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Expected Validation Parameters for HPLC-UV Method

Validation Parameter	Expected Performance
Linearity (Correlation Coefficient, r^2)	≥ 0.995 [5]
Range	0.1 - 100 $\mu\text{g/mL}$
Accuracy (Recovery)	90 - 110%[2][5]
Precision (Relative Standard Deviation, RSD)	$< 10\%$ [2]
Limit of Detection (LOD)	0.1 - 0.5 mg/kg [1][2]
Limit of Quantification (LOQ)	0.5 - 1.5 mg/kg [1][2]

Table 3: Expected Validation Parameters for GC-MS Method

Validation Parameter	Expected Performance
Linearity (Correlation Coefficient, r^2)	≥ 0.999 [6]
Range	0.01 - 10 $\mu\text{g/mL}$
Accuracy (Recovery)	85 - 115%
Precision (Relative Standard Deviation, RSD)	$< 15\%$
Limit of Detection (LOD)	0.01 - 0.1 mg/kg
Limit of Quantification (LOQ)	0.05 - 0.5 mg/kg

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: HPLC-UV Experimental Workflow.



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